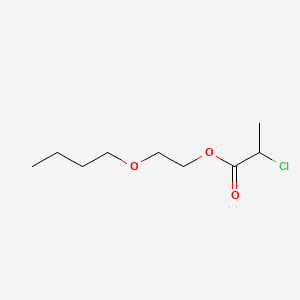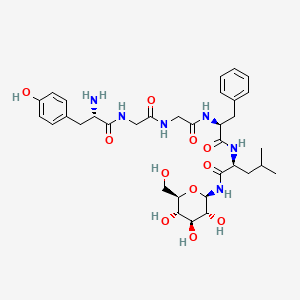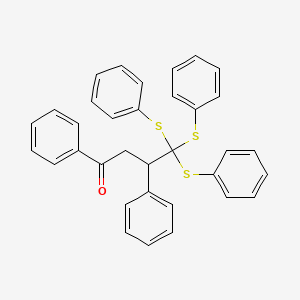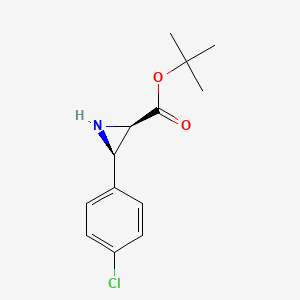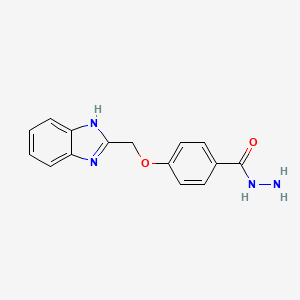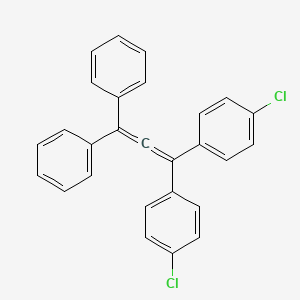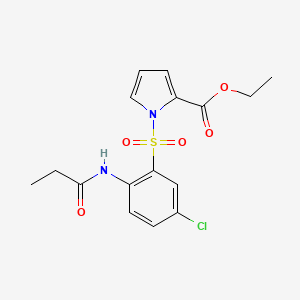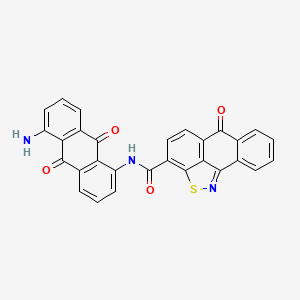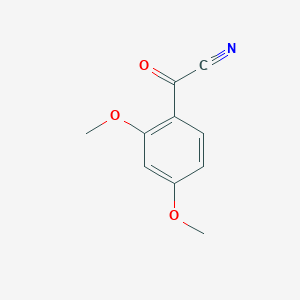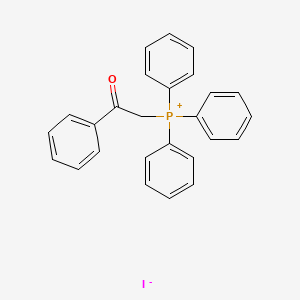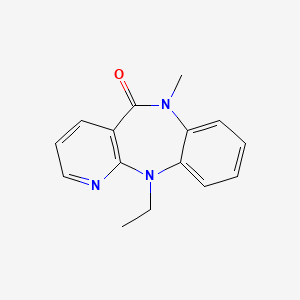
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves multiple steps. One common route includes the reaction of 2-formylfuran-5-boronic acid with N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine . The reaction is typically carried out under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapatinib: A similar compound used in the treatment of breast cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor used in the treatment of various cancers.
Uniqueness
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which enhance its binding affinity and selectivity for EGFR and HER2 .
Propriétés
Formule moléculaire |
C28H22ClFN4O4 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33) |
Clé InChI |
MEDRMIRHDIDZRH-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



